rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis
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Overview
Description
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is a complex organic compound featuring a trifluoromethyl group and a unique thiopyrano-pyrrole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis typically involves radical trifluoromethylation. This process can be achieved through various methods, including the use of copper-catalyzed cycloaddition reactions . For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions has been shown to produce trifluoromethylated compounds with high regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve one-pot synthesis techniques, combining trifluoromethylthiolation of arenes with subsequent oxidation using hydrogen peroxide. This method offers superior yields compared to traditional two-step processes .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide.
Reduction: Typically involving metal catalysts.
Substitution: Commonly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Metal catalysts such as palladium or nickel.
Substitution: Halogenated reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis
- 4-trifluoromethyl pyrazoles
Uniqueness
rac-(4aR,7aR)-4a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione, cis is unique due to its specific thiopyrano-pyrrole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12F3NO2S |
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Molecular Weight |
243.25 g/mol |
IUPAC Name |
4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2 |
InChI Key |
OPHIIKVCMHAKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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